molecular formula C7H7FN2O2 B13108880 2-(2-Amino-3-fluoropyridin-4-yl)acetic acid

2-(2-Amino-3-fluoropyridin-4-yl)acetic acid

Cat. No.: B13108880
M. Wt: 170.14 g/mol
InChI Key: FCYPLTQGINDGFE-UHFFFAOYSA-N
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Description

2-(2-Amino-3-fluoropyridin-4-yl)acetic acid is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using reagents such as sodium nitrite and hydrofluoric acid . The resulting fluorinated pyridine can then be further functionalized to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-fluoropyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

2-(2-Amino-3-fluoropyridin-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-fluoropyridin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The fluorine atom can enhance binding affinity and selectivity by interacting with specific amino acid residues in the enzyme’s active site . The amino group can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-fluoropyridine: A simpler analog without the acetic acid group.

    2-Amino-5-fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.

    2-Amino-6-bromopyridine: A brominated analog with similar reactivity but different electronic properties.

Uniqueness

2-(2-Amino-3-fluoropyridin-4-yl)acetic acid is unique due to the combination of the amino group, fluorine atom, and acetic acid moiety. This combination provides a unique set of chemical properties, including enhanced reactivity and the ability to participate in a wide range of chemical reactions. The presence of the fluorine atom also imparts unique electronic properties, making it valuable in the design of new materials and pharmaceuticals .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2-(2-amino-3-fluoropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H7FN2O2/c8-6-4(3-5(11)12)1-2-10-7(6)9/h1-2H,3H2,(H2,9,10)(H,11,12)

InChI Key

FCYPLTQGINDGFE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CC(=O)O)F)N

Origin of Product

United States

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